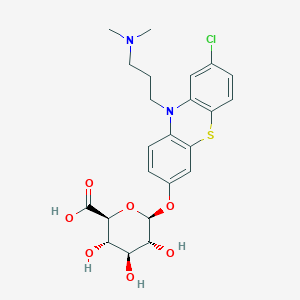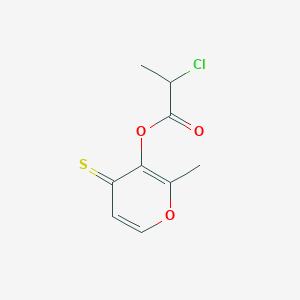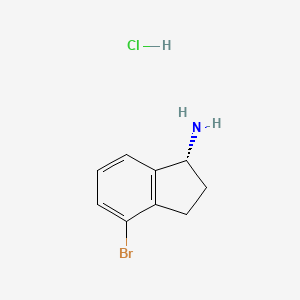![molecular formula C₁₁H₁₈N₂O₃ B1142624 (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1445592-86-8](/img/structure/B1142624.png)
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (hereafter referred to as “tert-butyl carbamate”) is an organic compound with a unique three-dimensional structure. It is a derivative of cyclohexane and is composed of four carbon atoms, two nitrogen atoms, and one oxygen atom. It is a white crystalline solid that is soluble in water and has a molecular weight of 162.2 g/mol. It is a versatile compound with a wide range of applications in scientific research and industrial processes.
Wirkmechanismus
Tert-butyl carbamate acts as a nucleophile in organic reactions. It is able to form a covalent bond with electrophilic species, such as carbonyl compounds, and can act as a leaving group in substitution reactions. In addition, tert-butyl carbamate can act as a base in acid-base reactions, and can act as a proton acceptor in substitution reactions.
Biochemical and Physiological Effects
Tert-butyl carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl carbamate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have anticonvulsant and analgesic properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl carbamate in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it has several drawbacks. It can be toxic if inhaled, and it can react with other compounds in a laboratory environment. In addition, it can be difficult to separate from other compounds, and it can be difficult to store for long periods of time.
Zukünftige Richtungen
There are several potential future directions for the use of tert-butyl carbamate. It could be used in the synthesis of new pharmaceuticals, agrochemicals, or industrial chemicals. It could also be used as a chiral auxiliary in asymmetric synthesis. Additionally, it could be used in the development of new catalysts or reagents for organic synthesis. Finally, it could be used in the development of new drugs, agrochemicals, or industrial chemicals that target specific enzymes or receptors.
Synthesemethoden
Tert-butyl carbamate can be synthesized through a variety of methods. The most common method is the reaction of tert-butyl alcohol with urea in the presence of an acid catalyst. This reaction produces a mixture of tert-butyl carbamate and tert-butyl urea, which can be separated by distillation. Another method involves the reaction of tert-butyl alcohol with phosgene in the presence of an acid catalyst. This reaction yields tert-butyl carbamate as the sole product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a scavenger for organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, it is used as a chiral auxiliary for asymmetric synthesis.
Eigenschaften
IUPAC Name |
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGXRRGXCNITB-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)